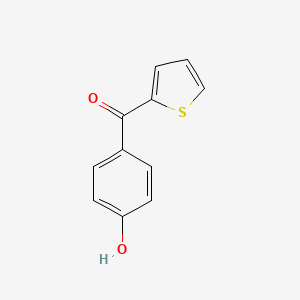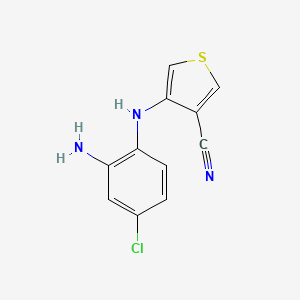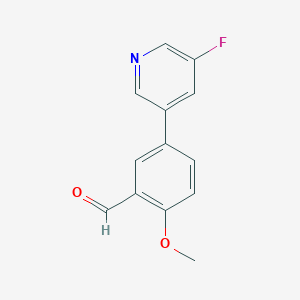
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- is an organic compound that features a fluorinated pyridine ring and a methoxy-substituted benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the availability of high-purity starting materials and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 5-(5-Fluoro-pyridin-3-yl)-2-methoxy-benzoic acid.
Reduction: 5-(5-Fluoro-pyridin-3-yl)-2-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong electrostatic interactions. Additionally, the methoxy group can influence the compound’s lipophilicity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-pyridinemethanol
- (5-Fluoropyridin-3-yl)methanamine
- N-[5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide
Uniqueness
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- is unique due to the combination of its fluorinated pyridine ring and methoxy-substituted benzaldehyde moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
946002-08-0 |
|---|---|
Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
5-(5-fluoropyridin-3-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-3-2-9(4-11(13)8-16)10-5-12(14)7-15-6-10/h2-8H,1H3 |
InChI Key |
LJKNRRXFZYWTRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


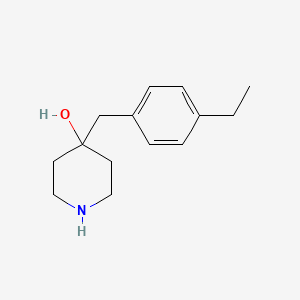

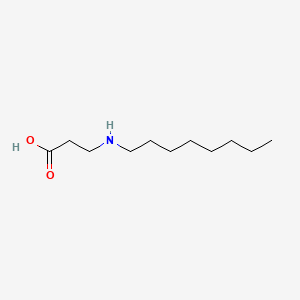
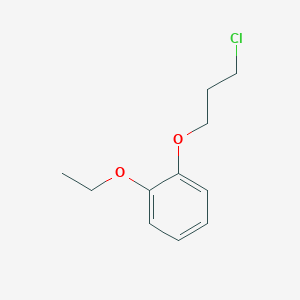
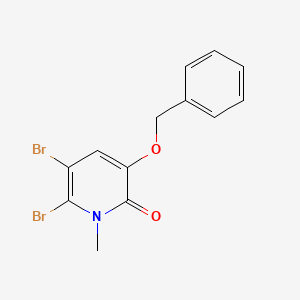
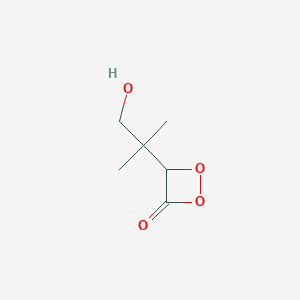
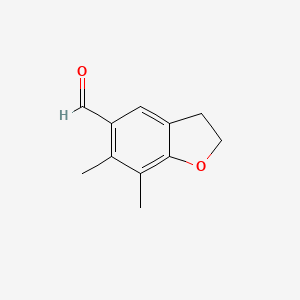
![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)
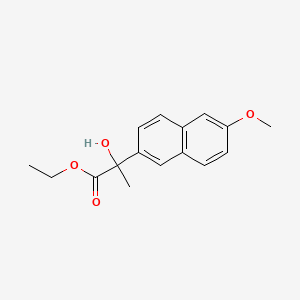
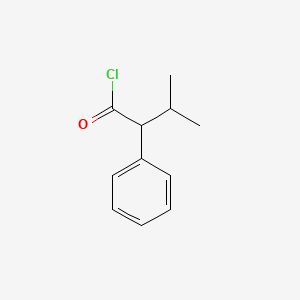
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)
